molecular formula C27H28N4O4 B11175445 4-(butanoylamino)-N-{[4-(butanoylamino)phenyl]carbonyl}-N-(pyridin-2-yl)benzamide

4-(butanoylamino)-N-{[4-(butanoylamino)phenyl]carbonyl}-N-(pyridin-2-yl)benzamide

Cat. No.: B11175445
M. Wt: 472.5 g/mol
InChI Key: HKNWTXLKPQKWLV-UHFFFAOYSA-N
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Description

4-(butanoylamino)-N-{[4-(butanoylamino)phenyl]carbonyl}-N-(pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of butanoylamino groups and a pyridin-2-yl moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-{[4-(butanoylamino)phenyl]carbonyl}-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Butanoylamino Groups: This can be achieved by reacting butanoic acid with an amine under dehydrating conditions to form the amide bond.

    Attachment of Pyridin-2-yl Moiety: The pyridin-2-yl group can be introduced through a nucleophilic substitution reaction.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired benzamide structure.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to speed up the reaction.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-{[4-(butanoylamino)phenyl]carbonyl}-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-{[4-(butanoylamino)phenyl]carbonyl}-N-(pyridin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(butanoylamino)-N-{[4-(butanoylamino)phenyl]carbonyl}-N-(pyridin-2-yl)benzamide is unique due to the combination of butanoylamino groups and a pyridin-2-yl moiety, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C27H28N4O4

Molecular Weight

472.5 g/mol

IUPAC Name

4-(butanoylamino)-N-[4-(butanoylamino)benzoyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C27H28N4O4/c1-3-7-24(32)29-21-14-10-19(11-15-21)26(34)31(23-9-5-6-18-28-23)27(35)20-12-16-22(17-13-20)30-25(33)8-4-2/h5-6,9-18H,3-4,7-8H2,1-2H3,(H,29,32)(H,30,33)

InChI Key

HKNWTXLKPQKWLV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)NC(=O)CCC

Origin of Product

United States

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